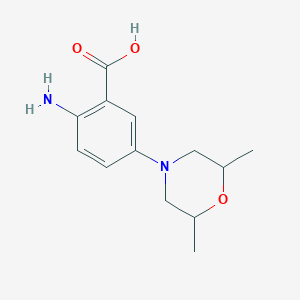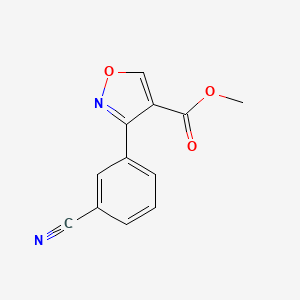
2-amino-5-(2,6-dimethyl-4-morpholinyl)Benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-5-(2,6-dimethyl-4-morpholinyl)Benzoic acid is an organic compound with the molecular formula C13H18N2O3 This compound is characterized by the presence of an amino group, a benzoic acid moiety, and a morpholine ring substituted with two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-(2,6-dimethyl-4-morpholinyl)Benzoic acid typically involves the reaction of 2,6-dimethylmorpholine with 2-amino-5-bromobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-5-(2,6-dimethyl-4-morpholinyl)Benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-amino-5-(2,6-dimethyl-4-morpholinyl)Benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties
Mécanisme D'action
The mechanism of action of 2-amino-5-(2,6-dimethyl-4-morpholinyl)Benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-methylbenzoic acid: Similar structure but lacks the morpholine ring.
2-Amino-4-methoxybenzoic acid: Contains a methoxy group instead of the morpholine ring.
2-Amino-5-nitrobenzoic acid: Contains a nitro group instead of the morpholine ring .
Uniqueness
2-amino-5-(2,6-dimethyl-4-morpholinyl)Benzoic acid is unique due to the presence of the morpholine ring substituted with two methyl groups. This structural feature imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H18N2O3 |
|---|---|
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
2-amino-5-(2,6-dimethylmorpholin-4-yl)benzoic acid |
InChI |
InChI=1S/C13H18N2O3/c1-8-6-15(7-9(2)18-8)10-3-4-12(14)11(5-10)13(16)17/h3-5,8-9H,6-7,14H2,1-2H3,(H,16,17) |
Clé InChI |
LIXASUAAPSFZQB-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CC(O1)C)C2=CC(=C(C=C2)N)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1aR,7bR)-2,2-Dimethyl-1a,7b-dihydro-2H-oxireno[2,3-c]chromene-6-carbonitrile](/img/structure/B8675224.png)
![N-(1H-pyrrolo[2,3-c]pyridin-7-yl)propanamide](/img/structure/B8675227.png)




![7-(hydroxymethyl)-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B8675261.png)




